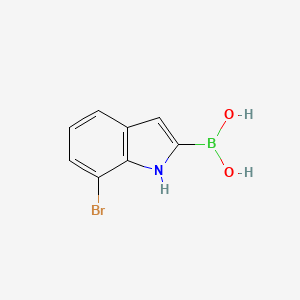
(7-Bromo-1H-indol-2-yl)boronic acid
Übersicht
Beschreibung
(7-Bromo-1H-indol-2-yl)boronic acid is a chemical compound with the molecular formula C8H7BBrNO2 . It is used in various fields of research due to its potential applications.
Molecular Structure Analysis
The InChI code for (7-Bromo-1H-indol-2-yl)boronic acid is 1S/C8H7BBrNO2/c10-6-3-1-2-5-4-7 (9 (12)13)11-8 (5)6/h1-4,11-13H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
(7-Bromo-1H-indol-2-yl)boronic acid is a solid at room temperature . It has a molecular weight of 239.86 . The compound should be stored in an inert atmosphere and under -20C .Wissenschaftliche Forschungsanwendungen
(7-Bromo-1H-indol-2-yl)boronic acid is a chemical compound with the molecular formula C8H7BBrNO2 . It’s a solid substance with a molecular weight of 239.86 . This compound is typically stored under an inert atmosphere and in a freezer, under -20°C .
-
Organic Chemistry Research
- This compound offers intriguing properties for fundamental research in organic chemistry. The presence of the bromine atom allows for further functionalization through various reactions.
-
Medicinal Chemistry Research
- (7-Bromo-1H-indol-2-yl)boronic acid serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. The indole ring is a prevalent scaffold in numerous bioactive molecules, and the boronic acid functionality facilitates the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling.
-
Pharmaceutical Research
-
Material Science
-
Biochemical Research
-
Safety Research
-
Palladium-Catalyzed Cross-Coupling Reactions
- The presence of the bromine atom in this compound allows for further functionalization through various reactions, such as palladium-catalyzed cross-coupling reactions. This is a powerful tool for creating carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds.
-
Synthesis of Hydroxyquinones
-
Copper-Catalyzed Trifluoromethylation
-
Homocoupling Reactions
-
Palladium-Catalyzed Benzylation
-
Safety Research
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety precautions.
Eigenschaften
IUPAC Name |
(7-bromo-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBMECATXATSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C(=CC=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656927 | |
| Record name | (7-Bromo-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromo-1H-indol-2-yl)boronic acid | |
CAS RN |
957120-89-7 | |
| Record name | (7-Bromo-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



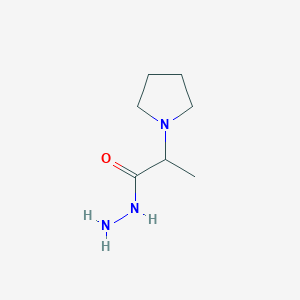
![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)
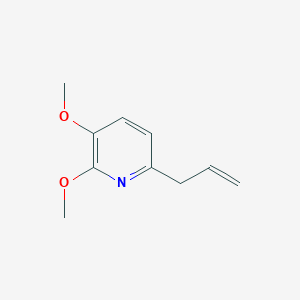
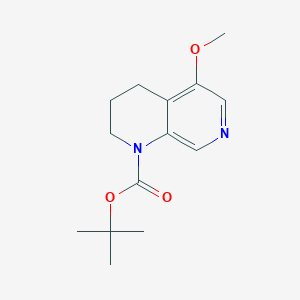
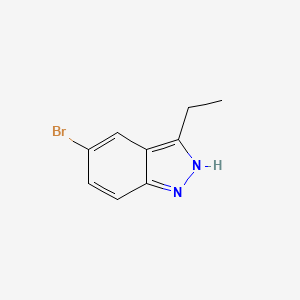
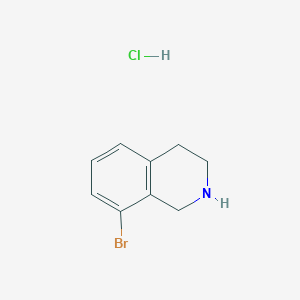
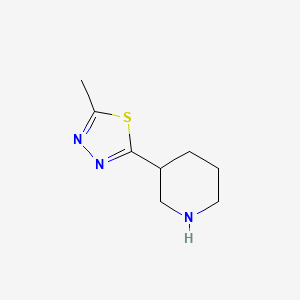
![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)
![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1519731.png)
![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)
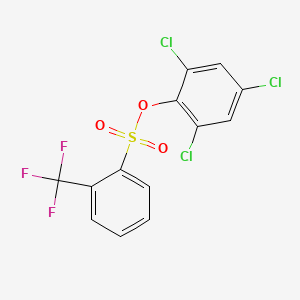
![4-{4-[2-(Pyrrolidin-1-yl)ethyl]piperazine-1-sulfonyl}benzoic acid](/img/structure/B1519737.png)
![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)